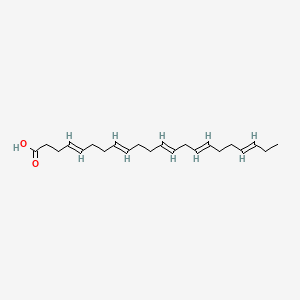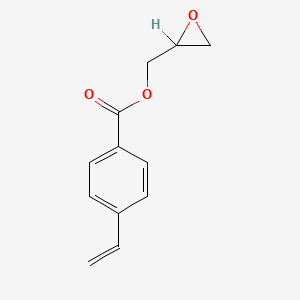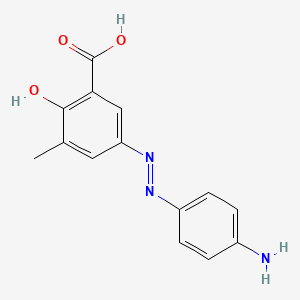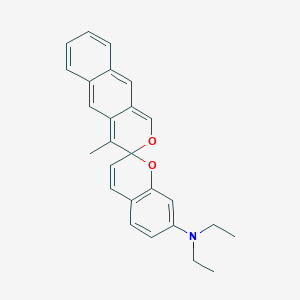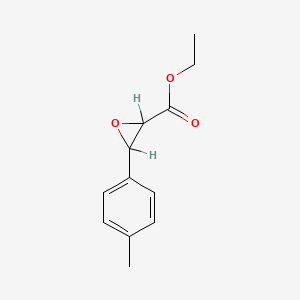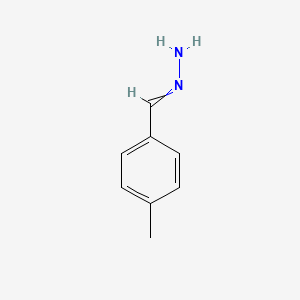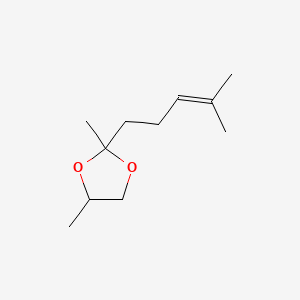
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-hepten-2-one propyleneglycol acetal, also known as 2, 4-dimethyl-2-(4-methyl-3-penten-1-yl)-1, 3-dioxolane, belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. 6-Methyl-5-hepten-2-one propyleneglycol acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-methyl-5-hepten-2-one propyleneglycol acetal is primarily located in the membrane (predicted from logP). 6-Methyl-5-hepten-2-one propyleneglycol acetal has a citrus, fatty, and green taste.
Scientific Research Applications
Chemical Structure and Analysis
- Studies have been conducted on the geometrical isomers of 2,4-dimethyl-1,3-dioxolane, focusing on their separation and identification using preparative gas liquid chromatography and nuclear magnetic resonance spectroscopy (Kametani & Sumi, 1972).
- Research on the effect of conformational structure on the structural directivity of the opening of acetal rings by organomagnesium compounds has shown specific reactions of cis- and transisomers of 2,4-dimethyl-1,3-dioxolane, indicating strong spatial screening in these compounds (Atavin et al., 1969).
Polymerization and Physical Properties
- The polymerization behavior of methyl-substituted 1,3-dioxolanes, including dimethyl variants, has been investigated, providing insights into the thermodynamics of these reactions and the influence of methyl substituents on cationic polymerizability (Okada, Mita, & Sumitomo, 1975).
- Vapor-liquid-liquid equilibrium (VLLE) and vapor pressure data for systems including 2,4-dimethyl-1,3-dioxolane have been studied, providing essential data for chemical engineering applications (Chopade et al., 2003).
Catalysis and Synthesis Applications
- Catalytic synthesis of 2,4-dimethyl-2-ethoxycarbonylmethyl-1,3-dioxolane has been explored, offering environmentally friendly catalyst options for such chemical syntheses (Yang Shui-jin, 2006).
- The synthesis of various 1,3-dioxolanes, including 2,4-dimethyl variants, has been achieved using specific catalysts, which is significant for organic synthesis and industrial applications (Adams, Barnard, & Brosius, 1999).
Stereochemistry and Molecular Interactions
- Studies on the stereochemistry of 2,4-dimethyl-1,3-dioxolane radicals have provided insights into the geometric isomerism and the pyramidal structure of these radicals in certain chemical reactions (Kobayashi & Simamura, 1973).
- Investigations into the conformations and pseudorotations of methyl-substituted 1,3-dioxolanes, including 2,4-dimethyl variants, have utilized molecular mechanics, contributing to a deeper understanding of their molecular behavior (Duin et al., 2010).
properties
CAS RN |
68258-95-7 |
|---|---|
Product Name |
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-5-7-11(4)12-8-10(3)13-11/h6,10H,5,7-8H2,1-4H3 |
InChI Key |
WBZMYLUNPPFHTA-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)(C)CCC=C(C)C |
Canonical SMILES |
CC1COC(O1)(C)CCC=C(C)C |
density |
0.905-0.911 (20°) |
Other CAS RN |
68258-95-7 |
physical_description |
Colourless to slightly yellow liquid; Strong fatty, green citrus-like odou |
solubility |
Practically insoluble or insoluble in water; soluble in fats and oils Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



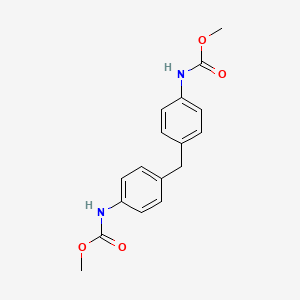
![Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]-](/img/structure/B1619396.png)
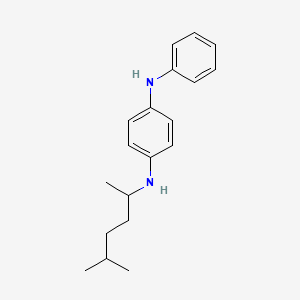
![1,3-Bis[(2-ethylhexyl)oxy]propan-2-ol](/img/structure/B1619400.png)
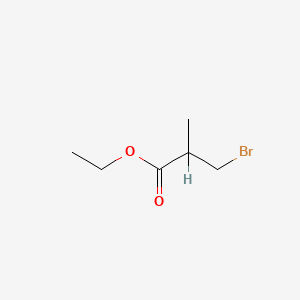
![1,1'-Spirobi[1H-indene]-5,5',6,6',7,7'-hexol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1619402.png)
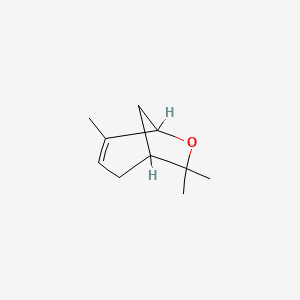
![5-Methylbicyclo[2.2.1]hept-2-ene](/img/structure/B1619405.png)
